Pgd3

Description

Structure

3D Structure

Properties

IUPAC Name |

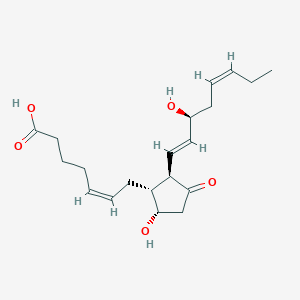

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3-,7-4-,13-12+/t15-,16+,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOICLBSJIMQTA-WXGBOJPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin D3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

71902-47-1 | |

| Record name | PGD3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71902-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin D3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071902471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROSTAGLANDIN D3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895XE61E0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin D3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Introduction: The Significance of the EPA-Derived Prostaglandin Cascade

An In-Depth Technical Guide to the Prostaglandin D3 (PGD3) Synthesis Pathway from Eicosapentaenoic Acid (EPA)

Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid abundant in marine sources, serves as a precursor to a unique class of lipid mediators known as the 3-series prostanoids.[1][2] Unlike the pro-inflammatory 2-series prostanoids derived from arachidonic acid (AA), EPA-derived molecules often exhibit less potent inflammatory actions or even anti-inflammatory and pro-resolving properties.[2][3] Prostaglandin D3 (this compound) is a key metabolite in this pathway, acting as a modulator of platelet aggregation and inflammatory responses.[4] Understanding the enzymatic cascade that governs its synthesis is critical for researchers in inflammation, immunology, and drug development seeking to harness the therapeutic potential of omega-3 fatty acids. This guide provides a detailed exploration of the this compound synthesis pathway, from the initial enzymatic actions on EPA to the key isomerases that define the final product, supplemented with field-proven experimental methodologies for its study.

The Core Enzymatic Pathway: From Membrane-Bound EPA to Bioactive this compound

The synthesis of this compound is a multi-step enzymatic process that begins with the liberation of EPA from the cell membrane and proceeds through a cyclooxygenase-mediated reaction to a final, specific isomerization.

Step 1: Liberation of EPA by Phospholipase A₂ (PLA₂)

Like all eicosanoid synthesis, the pathway is initiated by the release of the precursor fatty acid from the sn-2 position of membrane phospholipids. This is accomplished by the action of phospholipase A₂ (PLA₂). Various stimuli, including inflammatory signals, can activate PLA₂ to cleave EPA from the membrane, making it available as a substrate for downstream enzymes.[5]

Step 2: Cyclooxygenase (COX) Action and the Formation of Prostaglandin H3 (PGH3)

Once liberated, free EPA is metabolized by prostaglandin H synthase (PGHS), more commonly known as cyclooxygenase (COX).[6][7] This enzyme possesses two distinct catalytic activities: a cyclooxygenase activity that converts EPA into the unstable hydroperoxy-endoperoxide, Prostaglandin G3 (PGG3), and a peroxidase activity that rapidly reduces PGG3 to the hydroxy-endoperoxide, Prostaglandin H3 (PGH3).[8][9]

There are two primary isoforms of the COX enzyme:

-

COX-1: A constitutively expressed "housekeeping" enzyme involved in homeostatic functions.[10]

-

COX-2: An inducible enzyme, the expression of which is upregulated by inflammatory stimuli, stress, and cytokines.[10][11]

A crucial aspect of this step is the competition between EPA and arachidonic acid (AA) for the active site of the COX enzymes.[2][12] EPA is generally a poorer substrate for COX than AA, leading to a less efficient production of 3-series prostaglandins compared to their 2-series counterparts. This substrate competition is a primary mechanism by which dietary EPA exerts its anti-inflammatory effects—by reducing the synthesis of potent pro-inflammatory mediators like PGE2 and PGD2.[2]

Step 3: Isomerization of PGH3 by Prostaglandin D Synthases (PGDS)

PGH3 is an unstable intermediate and serves as the branching point for the synthesis of all 3-series prostanoids. The specific conversion of PGH3 to this compound is catalyzed by the enzyme prostaglandin D synthase (PGDS).[13] Two distinct PGDS isoenzymes, differing in their structure, tissue distribution, and cofactor requirements, are responsible for this isomerization.[14][15]

-

Lipocalin-Type Prostaglandin D Synthase (L-PGDS):

-

Characteristics: L-PGDS is a glutathione-independent enzyme and a member of the lipocalin superfamily, a group of proteins that bind and transport small, lipophilic molecules.[16][17][18] This dual functionality suggests it may act not only as a synthase but also as an extracellular transporter for this compound and other lipophilic ligands.[15][16]

-

Distribution: It is prominently found in the central nervous system, where it is a major protein in cerebrospinal fluid (known as β-trace), as well as in the heart and male genital organs.[14][16][19]

-

-

Hematopoietic Prostaglandin D Synthase (H-PGDS):

-

Characteristics: H-PGDS is a cytosolic enzyme that requires glutathione (GSH) as a cofactor for its activity.[20] It is a member of the Sigma class of glutathione S-transferases (GST).[19][20]

-

Distribution: This isoenzyme is primarily expressed in immune and inflammatory cells, including mast cells, antigen-presenting cells, and Th2 lymphocytes, making it a key source of PGD in allergic and inflammatory responses.[14][15][19][20]

-

The specific PGDS isoenzyme expressed in a given cell type dictates the primary location of this compound synthesis. For instance, in an allergic response, H-PGDS in mast cells would be the principal enzyme responsible for producing this compound from EPA-derived PGH3.

Caption: Enzymatic cascade for the synthesis of this compound from EPA.

Experimental Workflow: In Vitro Synthesis and Quantification of this compound

For researchers aiming to study this pathway, a robust and reproducible experimental protocol is essential. The following workflow details a method for stimulating and quantifying this compound production from EPA-supplemented cultured cells, a foundational experiment in this field.

Objective

To measure the production of this compound in a cellular model (e.g., mast cells or macrophages) following supplementation with EPA and subsequent stimulation.

Experimental Protocol

-

Cell Culture and EPA Supplementation:

-

Culture a relevant cell line (e.g., RBL-2H3 for mast cells, RAW 264.7 for macrophages) to ~80% confluency in appropriate media.

-

Supplement the culture medium with a working concentration of EPA (typically 10-50 µM) complexed to fatty acid-free bovine serum albumin (BSA) to aid solubility.

-

Incubate cells with EPA for 24-48 hours. This allows for the incorporation of EPA into the cellular membrane phospholipids. A control group of cells should be incubated with BSA vehicle alone.

-

-

Cell Stimulation:

-

Wash the cells gently with phosphate-buffered saline (PBS) to remove non-incorporated EPA.

-

Add a stimulating agent to induce PLA₂ activation and the subsequent eicosanoid cascade. Common stimulants include:

-

Calcium Ionophore (e.g., A23187): Bypasses receptor-mediated signaling to directly increase intracellular Ca²⁺.

-

Lipopolysaccharide (LPS): A potent activator for macrophages, primarily inducing COX-2.

-

-

Incubate for a predetermined time (e.g., 30-60 minutes). The supernatant, containing the secreted prostaglandins, is the sample of interest.

-

-

Sample Collection and Extraction:

-

Collect the cell supernatant and centrifuge to remove any detached cells.

-

Add an antioxidant (e.g., butylated hydroxytoluene, BHT) to prevent auto-oxidation of the prostaglandins.

-

Spike the sample with a known amount of a deuterated internal standard (e.g., this compound-d4). This is a critical step for accurate quantification, correcting for sample loss during extraction and analytical variability.

-

Perform solid-phase extraction (SPE) to purify and concentrate the prostaglandins from the complex media. C18 cartridges are commonly used for this purpose. Elute the prostaglandins with an organic solvent like methanol or ethyl acetate.

-

-

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Dry the eluted sample under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent.

-

Inject the sample into an LC-MS/MS system. The liquid chromatography step separates this compound from other eicosanoids, while the tandem mass spectrometry provides highly specific and sensitive detection based on the mass-to-charge ratio of the parent ion and its characteristic fragment ions.

-

Quantify the amount of endogenous this compound by comparing its peak area to that of the known concentration of the deuterated internal standard.

-

Caption: Workflow for the quantification of cellular this compound synthesis.

Data Presentation and Interpretation

Quantitative data from such experiments should be presented clearly to allow for straightforward interpretation. Mass spectrometry provides the necessary precision for this.

Table 1: Hypothetical this compound Production in EPA-Supplemented Macrophages

| Experimental Condition | Stimulant | Mean this compound Concentration (pg/mL) ± SD | Fold Change over Control |

| Vehicle Control | None | < 1.0 (Below LLOQ) | - |

| Vehicle Control | LPS | 5.2 ± 1.1 | 1.0 |

| EPA-Supplemented | None | < 1.0 (Below LLOQ) | - |

| EPA-Supplemented | LPS | 85.4 ± 9.7 | 16.4 |

*LLOQ: Lower Limit of Quantification

Interpretation of Results:

The data in Table 1 would demonstrate that this compound production is minimal under basal conditions. Upon stimulation with LPS, a small amount of this compound may be produced from endogenous omega-3 fatty acids. However, in cells supplemented with exogenous EPA, LPS stimulation leads to a dramatic and significant increase in this compound synthesis. This self-validating result confirms that the observed this compound is directly derived from the supplemented EPA and that the enzymatic machinery (COX-2 and PGDS) is active in the chosen cellular model.

Conclusion: A Pathway of Therapeutic Interest

The synthesis of this compound from EPA represents a key branch of the omega-3 fatty acid metabolic cascade. The pathway is governed by the sequential action of PLA₂, COX enzymes, and specific prostaglandin D synthases (L-PGDS and H-PGDS). The competition between EPA and arachidonic acid at the COX enzyme level is a fundamental mechanism underlying the anti-inflammatory profile of omega-3s. For researchers in drug development and nutritional science, a thorough understanding of this pathway, coupled with robust analytical methods like LC-MS/MS, is paramount. Elucidating the regulation and downstream signaling of this compound and its metabolites will continue to open new avenues for therapeutic interventions in inflammatory and cardiovascular diseases.

References

-

Shibata, T., et al. (2002). Proposed pathway for this compound metabolism. ResearchGate. Available at: [Link]

-

Inoue, T., et al. (2003). Hematopoietic prostaglandin D synthase. PubMed. Available at: [Link]

-

Urade, Y., & Hayaishi, O. (2000). Prostaglandin D synthase: structure and function. PubMed. Available at: [Link]

-

Urade, Y., & Hayaishi, O. (2000). Lipocalin-Type Prostaglandin D Synthase as an Enzymic Lipocalin. Madame Curie Bioscience Database - NCBI. Available at: [Link]

-

Pilkington, S. M., et al. (2016). Impact of EPA ingestion on COX- and LOX-mediated eicosanoid synthesis in skin with and without a pro-inflammatory UVR challenge – Report of a randomised controlled study in humans. PMC - PubMed Central. Available at: [Link]

-

Mohan, C., et al. (2020). Role of Lipocalin-Type Prostaglandin D Synthase in Experimental Osteoarthritis. PubMed. Available at: [Link]

-

Satoh, T., et al. (2020). Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer. NIH. Available at: [Link]

-

Herlong, J. L., & Scott, T. R. (2006). Lipocalin-Like Prostaglandin D Synthase but Not Hemopoietic Prostaglandin D Synthase Deletion Causes Hypertension and Accelerates Thrombogenesis in Mice. PMC - PubMed Central. Available at: [Link]

-

Cutuli, O., et al. (2023). Role of EPA in Inflammation: Mechanisms, Effects, and Clinical Relevance. PMC. Available at: [Link]

-

Kumar, S., et al. (2022). Lipocalin-Type Prostaglandin D2 Synthase Protein- A Central Player in Metabolism. PubMed. Available at: [Link]

-

Zotter, B., et al. (2021). Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation. MDPI. Available at: [Link]

-

Loor, G., et al. (2022). Plasma protein biomarkers for primary graft dysfunction after lung transplantation: a single-center cohort analysis. PMC - NIH. Available at: [Link]

-

ResearchGate. (2024). Predicting Primary Graft Dysfunction in Lung Transplantation: Machine Learning–Guided Biomarker Discovery. ResearchGate. Available at: [Link]

-

Sharma, S., et al. (2019). Role of Lipocalin-type prostaglandin D2 synthase (L-PGDS) and its metabolite, prostaglandin D2, in preterm birth. PubMed. Available at: [Link]

-

Wikipedia. Prostaglandin. Wikipedia. Available at: [Link]

-

Wikipedia. Prostaglandin-D synthase. Wikipedia. Available at: [Link]

-

Biology Discussion. Prostaglandins: Chemistry, Functions and Clinical Importance. Biology Discussion. Available at: [Link]

-

Kim, H. A., et al. (2012). DHA and EPA Down-regulate COX-2 Expression through Suppression of NF-κB Activity in LPS-treated Human Umbilical Vein Endothelial Cells. PMC - NIH. Available at: [Link]

-

Groeger, A. L., et al. (2010). Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids. NIH. Available at: [Link]

-

Breyer, R. M., et al. (2001). Prostaglandin H synthase and vascular function. PubMed. Available at: [Link]

-

Bagga, D., et al. (2003). The omega-3 fatty acid docosahexaenoate attenuates endothelial cyclooxygenase-2 induction through both NADP(H) oxidase and PKCε inhibition. PNAS. Available at: [Link]

-

Fischer, S., & Weber, P. C. (1985). Prostaglandin I3 is formed in vivo in man after dietary eicosapentaenoic acid. PubMed. Available at: [Link]

-

Kulmacz, R. J., & Lands, W. E. (1984). Prostaglandin H synthase: distinct binding sites for cyclooxygenase and peroxidase substrates. PubMed. Available at: [Link]

-

Cleveland Clinic. (2022). Prostaglandins: What It Is, Function & Side Effects. Cleveland Clinic. Available at: [Link]

-

Britannica. (2023). Prostaglandin. Britannica. Available at: [Link]

-

Ramesha, C. S., & Zakar, T. (2000). Prostaglandin H synthases and their importance in chemical toxicity. PubMed. Available at: [Link]

-

DeWitt, D. L., et al. (1986). Primary structure of prostaglandin G/H synthase from sheep vesicular gland determined from the complementary DNA sequence. PubMed. Available at: [Link]

-

Medicosis Perfectionalis. (2021). Prostaglandins - Biochemistry and Pharmacology. YouTube. Available at: [Link]

-

Loor, G., et al. (2024). Proteomic Analysis of Primary Graft Dysfunction in Porcine Lung Transplantation Reveals Alveolar-Capillary Barrier Changes Underlying the High Particle Flow Rate in Exhaled Breath. PMC - NIH. Available at: [Link]

-

Ricciotti, E., & FitzGerald, G. A. (2011). PGD Synthase and PGD2 in Immune Response. PMC - PubMed Central - NIH. Available at: [Link]

-

Shah, R. J., et al. (2023). Predicting Primary Graft Dysfunction in Lung Transplantation: Machine Learning–Guided Biomarker Discovery. NIH. Available at: [Link]

-

Diamond, J. M., et al. (2018). Primary Graft Dysfunction After Lung Transplantation. PMC - NIH. Available at: [Link]

-

Shaul, P. W. (1999). Regulation of vasodilator synthesis during lung development. PubMed - NIH. Available at: [Link]

-

Wikipedia. Mead acid. Wikipedia. Available at: [Link]

-

Shomu's Biology. (2019). Prostaglandins : Biosynthesis, function and regulation. YouTube. Available at: [Link]

-

Xue, Z., et al. (2013). Sustainable source of omega-3 eicosapentaenoic acid from metabolically engineered Yarrowia lipolytica: from fundamental research to commercial production. PubMed Central. Available at: [Link]

-

Gardner, D. G., & Schultz, H. D. (1990). Prostaglandins regulate the synthesis and secretion of the atrial natriuretic peptide. PubMed. Available at: [Link]

-

ResearchGate. (2013). Production of omega-3 eicosapentaenoic acid by metabolic engineering of Yarrowia lipolytica. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2021). Progress of metabolic engineering for the production of eicosapentaenoic acid. PubMed. Available at: [Link]

-

Oldham, W. M., et al. (2024). Mass spectrometry-based peripheral blood proteomics for biomarker discovery in idiopathic pulmonary fibrosis. PMC - NIH. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Impact of EPA ingestion on COX- and LOX-mediated eicosanoid synthesis in skin with and without a pro-inflammatory UVR challenge – Report of a randomised controlled study in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of EPA in Inflammation: Mechanisms, Effects, and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Prostaglandin H synthase and vascular function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin H synthases and their importance in chemical toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandin H synthase: distinct binding sites for cyclooxygenase and peroxidase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Primary structure of prostaglandin G/H synthase from sheep vesicular gland determined from the complementary DNA sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. DHA and EPA Down-regulate COX-2 Expression through Suppression of NF-κB Activity in LPS-treated Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Prostaglandin-D synthase - Wikipedia [en.wikipedia.org]

- 14. Prostaglandin D synthase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lipocalin-Type Prostaglandin D Synthase as an Enzymic Lipocalin - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Lipocalin-Like Prostaglandin D Synthase but Not Hemopoietic Prostaglandin D Synthase Deletion Causes Hypertension and Accelerates Thrombogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lipocalin-Type Prostaglandin D2 Synthase Protein- A Central Player in Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Hematopoietic Prostaglandin D Synthase/HPGDS Research Products: Novus Biologicals [novusbio.com]

- 20. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Prostaglandin D3 Signaling Cascade and Receptors

Abstract

Prostaglandin D3 (PGD3) is an omega-3 fatty acid-derived lipid mediator that, like its more studied omega-6 counterpart Prostaglandin D2 (PGD2), plays a significant role in various physiological and pathophysiological processes. This compound exerts its effects by activating specific G-protein coupled receptors (GPCRs), initiating signaling cascades that modulate cellular functions. This guide provides a comprehensive technical overview of the this compound signaling axis, designed for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms of this compound receptor activation, the subsequent downstream signaling events, and field-proven methodologies for investigating this pathway. The content is structured to explain the causality behind experimental choices, ensuring a deep, actionable understanding for professionals in the field.

Introduction: The Significance of this compound

Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects.[1] While the PGD2 signaling pathway is well-characterized, particularly in the context of allergic inflammation and sleep regulation, its analog, this compound, is gaining attention.[2][3] this compound is derived from eicosapentaenoic acid (EPA), an omega-3 fatty acid, whereas PGD2 is derived from the omega-6 arachidonic acid.[4] This distinction is critical, as a higher omega-3 index is often associated with anti-inflammatory states, suggesting this compound may have a distinct or modulatory role compared to PGD2. Understanding the this compound signaling cascade is paramount for developing targeted therapeutics for inflammatory diseases, allergies, and potentially other conditions.[5]

The this compound Receptors: DP1 and DP2 (CRTH2)

This compound, like PGD2, primarily mediates its effects through two high-affinity, seven-transmembrane G-protein coupled receptors: the D-prostanoid receptor 1 (DP1) and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[3][5] These two receptors are functionally, and often antagonistically, distinct.[5][6]

-

DP1 Receptor (PTGDR): Activation of DP1 is classically associated with anti-inflammatory and vasorelaxant effects.[5] It is coupled to a stimulatory G-protein (Gαs).[7][8] Upon agonist binding, Gαs activates adenylyl cyclase, leading to a significant increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8][9] This cAMP increase activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, mediating cellular responses such as smooth muscle relaxation and inhibition of immune cell activation.[5][10]

-

DP2 Receptor (CRTH2/GPR44): In stark contrast to DP1, the DP2 receptor is coupled to an inhibitory G-protein (Gαi).[6][11] Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[11] Furthermore, DP2 activation mobilizes intracellular calcium (Ca²⁺) and activates pathways like the Phosphoinositide 3-kinase (PI3K) pathway.[11] These signals are strongly pro-inflammatory, promoting the chemotaxis, migration, and activation of key allergic inflammatory cells, including T-helper 2 (Th2) lymphocytes, eosinophils, and basophils.[5][12][13]

The opposing nature of these two receptors makes the this compound signaling axis a complex but highly attractive target for therapeutic intervention. The net effect of this compound in a specific tissue or cell type depends on the relative expression levels of DP1 and DP2.

The Molecular Signaling Cascade: A Tale of Two Pathways

The binding of this compound to its receptors initiates a cascade of intracellular events that ultimately dictate the cellular response.

DP1 Receptor Signaling

The DP1 pathway is a canonical example of Gαs-mediated signaling.

-

Ligand Binding: this compound binds to the extracellular domain of the DP1 receptor.

-

G-Protein Activation: This induces a conformational change in the receptor, catalyzing the exchange of GDP for GTP on the associated Gαs subunit.

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates and binds to adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP, rapidly elevating intracellular cAMP concentrations.[7][9]

-

Downstream Effectors: cAMP acts as a second messenger, primarily activating Protein Kinase A (PKA). PKA phosphorylates a multitude of substrates, including transcription factors like cAMP-responsive element-binding protein (CREB), leading to changes in gene expression and cellular function, often culminating in anti-inflammatory or relaxant responses.[10]

DP2 (CRTH2) Receptor Signaling

The DP2 pathway is more pleiotropic, involving Gαi-mediated signaling.

-

Ligand Binding: this compound binds to the DP2 receptor.

-

G-Protein Activation: The receptor activates the associated Gαi protein, causing the exchange of GDP for GTP.

-

Inhibition of Adenylyl Cyclase: The activated Gαi-GTP complex inhibits adenylyl cyclase, leading to a decrease in basal cAMP levels.[11]

-

Calcium Mobilization: The βγ subunits of the dissociated G-protein can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, a key signal for cellular activation and migration.[11]

-

PI3K Pathway Activation: DP2 signaling can also activate the PI3K pathway, which is crucial for cell survival, proliferation, and chemotaxis.

Diagram: this compound Signaling Pathways

The following diagram illustrates the divergent signaling cascades initiated by this compound upon binding to its two primary receptors, DP1 and DP2.

Key Experimental Methodologies

Studying the this compound signaling cascade requires a robust set of biochemical and cell-based assays. The choice of assay depends on the specific question being addressed, from ligand-receptor interaction to downstream functional outcomes.

Radioligand Binding Assays

Causality and Purpose: To quantify the direct interaction between this compound (or its analogs/antagonists) and its receptors, radioligand binding assays are the gold standard.[14][15] These assays determine key parameters like the equilibrium dissociation constant (Kd) for a radioligand, the maximal binding capacity (Bmax), and the inhibitory constant (Ki) for unlabeled competitor ligands.[14][15] This provides fundamental data on receptor affinity and density.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of unlabeled this compound for a specific receptor (e.g., DP1) expressed in cell membranes.

-

Membrane Preparation:

-

Culture cells engineered to overexpress the human DP1 receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[16]

-

Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[17]

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Assay Setup (96-well plate format):

-

Prepare serial dilutions of the unlabeled competitor (this compound).

-

To each well, add the following in triplicate:

-

Total Binding: 50 µL cell membranes + 50 µL radioligand (e.g., [³H]-PGD2) + 50 µL binding buffer.

-

Non-specific Binding (NSB): 50 µL cell membranes + 50 µL radioligand + 50 µL of a high concentration of a known unlabeled competitor.[17]

-

Competition: 50 µL cell membranes + 50 µL radioligand + 50 µL of the this compound serial dilution.

-

-

Self-Validating System: The inclusion of Total and NSB wells is critical. Specific binding is calculated as Total - NSB. A high NSB (e.g., >30% of Total) indicates a potential issue with the assay conditions or radioligand.

-

-

Incubation:

-

Incubate the plate for a predetermined time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.[16]

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filter mats (e.g., Whatman GF/C) using a cell harvester.[16][17] This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification and Analysis:

-

Dry the filter mats and add scintillation cocktail.

-

Count the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Plot the specific binding (CPM) against the log concentration of the unlabeled this compound.

-

Fit the data using non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

-

Diagram: Radioligand Binding Assay Workflow

This diagram outlines the key steps of a competitive radioligand binding assay.

Second Messenger Assays: Measuring cAMP

Causality and Purpose: Since DP1 and DP2 receptors directly modulate adenylyl cyclase activity, measuring intracellular cAMP is a direct functional readout of receptor activation.[9] Agonists of DP1 will increase cAMP, while agonists of DP2 will decrease forskolin-stimulated cAMP levels. This assay is crucial for characterizing the functional potency (EC50) of agonists and antagonists (IC50).

Experimental Protocol: HTRF-Based cAMP Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a common, high-throughput method for quantifying cAMP.[9][18] It is a competitive immunoassay based on FRET.

-

Cell Preparation:

-

Use cells endogenously or exogenously expressing the receptor of interest (e.g., DP1).

-

Detach and resuspend cells in a stimulation buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).[19]

-

-

Assay Setup (384-well plate format):

-

Dispense a small volume of cell suspension into each well.

-

Add serial dilutions of the test compound (e.g., this compound agonist).

-

Self-Validating System:

-

Negative Control: Cells with buffer only (basal cAMP level).

-

Positive Control (for Gαs): A known DP1 agonist or a pan-adenylyl cyclase activator like forskolin.

-

Positive Control (for Gαi): Forskolin is added to all wells (except basal) to stimulate cAMP production, and the test compound's ability to inhibit this rise is measured.[20]

-

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.[18]

-

-

Lysis and Detection:

-

Add the HTRF detection reagents directly to the wells. These typically consist of a Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).[9][19] The lysis buffer is included in this reagent mix.

-

Incubate for 60 minutes at room temperature, protected from light.[17]

-

-

Quantification and Analysis:

-

Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[17]

-

The HTRF ratio (665nm/620nm) is inversely proportional to the amount of cAMP produced by the cells.

-

Convert the HTRF ratio to cAMP concentration using a standard curve run in parallel.

-

Plot the cAMP concentration against the log of the agonist concentration and fit the data using a four-parameter logistic equation to determine the EC50.[17][20]

-

Table 1: Representative Data from this compound Signaling Assays

| Parameter | Receptor | Assay Type | Ligand | Typical Value | Significance |

| Ki | DP1 | Radioligand Binding | This compound | 1 - 10 nM | High binding affinity of the natural ligand. |

| Ki | DP2 | Radioligand Binding | This compound | 5 - 20 nM | High binding affinity of the natural ligand. |

| EC50 | DP1 | cAMP Accumulation | This compound | 2 - 15 nM | Potent functional activation of the Gαs pathway. |

| IC50 | DP2 | cAMP Inhibition | This compound | 10 - 50 nM | Potent functional activation of the Gαi pathway. |

Note: Values are illustrative and can vary based on cell type, expression levels, and specific assay conditions.

Therapeutic Implications and Future Directions

The dual and opposing nature of the this compound/PGD2 signaling pathway presents a unique therapeutic landscape.

-

DP1 Agonists: Have therapeutic potential in conditions where vasodilation and anti-inflammatory effects are desired, such as pulmonary hypertension or certain neuroinflammatory conditions.[10]

-

DP2 (CRTH2) Antagonists: Are actively being investigated for the treatment of allergic diseases like asthma and atopic dermatitis.[5][21] By blocking the pro-inflammatory actions of PGD2/PGD3 on eosinophils and Th2 cells, these antagonists aim to reduce the underlying allergic inflammation.

Future research must continue to elucidate the subtle differences between PGD2 and this compound signaling. Understanding how the lipid microenvironment and dietary intake of omega-3 vs. omega-6 fatty acids influence the production and activity of these prostaglandins will be key. This knowledge could pave the way for novel nutritional strategies or highly selective pharmaceuticals that can precisely modulate this critical signaling axis for therapeutic benefit.

References

-

Hulme, E. C. (2012). GPCR-radioligand binding assays. PubMed. [Link]

-

Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

-

He, Y., et al. (2024). Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1. PNAS. [Link]

-

NIH Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. [Link]

-

Ahmad, A. S., & Ahmad, S. (2018). Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia. Brain Neurotrauma: Molecular, Neuropsychological, and Rehabilitation Aspects. [Link]

-

Schratl, P., et al. (2017). DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator. Allergy. [Link]

-

Wikipedia. Prostaglandin DP1 receptor. Wikipedia. [Link]

-

Kozawa, O., et al. (1993). Effects of vitamin D3 on signaling by prostaglandin E2 in osteoblast-like cells. PubMed. [Link]

-

Patsnap Synapse. (2024). What are DP1 inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Fajt, M. L., & Wenzel, S. E. (2017). Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives. Journal of Allergy and Clinical Immunology: In Practice. [Link]

-

Okayama, Y., et al. (2013). Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells. PLoS ONE. [Link]

-

Wang, Y., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed. [Link]

-

Laggner, C., et al. (2011). Assay conditions for GPCR radioligand competition binding assays. ResearchGate. [Link]

-

ResearchGate. (2020). CRTH2/DP2-mediated effects beyond allergic inflammation and asthma. ResearchGate. [Link]

-

Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

-

Pettipher, R., & Whittaker, M. (2007). The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses. British Journal of Pharmacology. [Link]

-

Cisbio Bioassays. (2024). How to run a cAMP HTRF assay. YouTube. [Link]

-

Wikipedia. Prostaglandin receptor. Wikipedia. [Link]

-

Wikipedia. Prostaglandin DP2 receptor. Wikipedia. [Link]

-

Markowitz, J. N., & Yaden, B. C. (2017). Prostaglandin Pathways: Opportunities for Cancer Prevention and Therapy. Cancer Prevention Research. [Link]

-

Rossitto, M., et al. (2015). Multiple roles of the prostaglandin D2 signaling pathway in reproduction. Reproduction. [Link]

-

Wikipedia. Prostaglandin D2 receptor. Wikipedia. [Link]

-

Wikipedia. Prostaglandin D2. Wikipedia. [Link]

-

Matsuoka, T., et al. (2005). Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma. Journal of Clinical Investigation. [Link]

Sources

- 1. Prostaglandin Pathways: Opportunities for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple roles of the prostaglandin D2 signaling pathway in reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin D2 - Wikipedia [en.wikipedia.org]

- 4. Prostaglandin receptor - Wikipedia [en.wikipedia.org]

- 5. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. multispaninc.com [multispaninc.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. youtube.com [youtube.com]

- 19. resources.revvity.com [resources.revvity.com]

- 20. researchgate.net [researchgate.net]

- 21. What are DP1 inhibitors and how do they work? [synapse.patsnap.com]

Prostaglandin D3: A Nuanced Modulator of the Inflammatory Response

An In-depth Technical Guide for Researchers

Executive Summary

The landscape of inflammatory mediators is dominated by eicosanoids derived from the omega-6 fatty acid, arachidonic acid (AA). Among these, Prostaglandin D2 (PGD2) is a well-characterized, potent mediator with a complex, often pro-inflammatory, role in allergic reactions and chronic inflammation. However, a parallel and less-explored pathway exists, originating from the omega-3 fatty acid, eicosapentaenoic acid (EPA). This pathway generates 3-series prostaglandins, including Prostaglandin D3 (PGD3). This technical guide provides an in-depth exploration of this compound, positioning it not as a simple analog of PGD2, but as a distinct modulator with a potentially significant role in dampening and resolving inflammation. We will dissect its biosynthesis, receptor-mediated signaling, and immunomodulatory functions, and provide validated experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of the omega-3 lipid mediator axis.

Introduction: A Tale of Two Precursors

Prostaglandins (PGs) are a class of physiologically active lipid compounds that function as autocrine and paracrine mediators in almost every tissue in the human body.[1] They are central to the inflammatory process, regulating vasodilation, platelet aggregation, and immune cell trafficking.[1] The biological activity of prostaglandins is critically determined by their molecular structure, which in turn depends on the precursor fatty acid from which they are synthesized.

The majority of well-studied prostaglandins, including PGD2, PGE2, and PGF2α, are derived from the 20-carbon omega-6 polyunsaturated fatty acid (PUFA), arachidonic acid (AA).[2] In contrast, the increased availability of omega-3 PUFAs, particularly eicosapentaenoic acid (EPA), leads to the production of a different class of mediators: the 3-series prostaglandins, such as this compound.[3][4] This is not merely a substitution; the presence of EPA can competitively inhibit the metabolism of AA by cyclooxygenase (COX) enzymes, thereby reducing the production of the more inflammatory 2-series prostaglandins.[3] This shift from an AA-dominated to an EPA-dominated lipid mediator profile is a cornerstone of the anti-inflammatory effects associated with omega-3 fatty acid consumption.[5][6] This guide focuses specifically on this compound, a key product of the EPA cascade, to elucidate its distinct role in the inflammatory milieu.

The Biosynthesis of Prostaglandin D3

The synthesis of this compound is a multi-step enzymatic process that mirrors the production of PGD2, with the crucial difference being the initial substrate.

-

Substrate Liberation: The process begins with the liberation of EPA from the sn-2 position of membrane phospholipids by the action of phospholipase A2 (PLA2). This is often the rate-limiting step in prostanoid production.

-

Cyclooxygenase (COX) Pathway: Free EPA serves as a substrate for cyclooxygenase enzymes (both COX-1 and COX-2).[1] COX enzymes catalyze the sequential oxygenation of EPA to form the unstable intermediate, Prostaglandin H3 (PGH3).[7]

-

Terminal Synthesis: PGH3 is then isomerized to this compound by the action of specific Prostaglandin D synthases (PGDS).[8] Two primary PGDS enzymes have been identified:

The expression and activity of these enzymes are cell-type specific, dictating the local production and subsequent biological impact of this compound.

Signaling Pathways and Receptor Interactions

This compound, like PGD2, exerts its biological effects by binding to two distinct G protein-coupled receptors (GPCRs): the DP1 receptor (PTGDR1) and the DP2 receptor (also known as CRTH2).[10][11] These receptors often trigger opposing downstream signals, making the cellular response highly context-dependent.[9][11] While prostanoid receptors typically show the highest affinity for series-2 prostaglandins, they are also responsive to series-3 prostaglandins like this compound.[4]

-

DP1 Receptor (PTGDR1): This receptor couples to the Gs alpha subunit (Gαs).[11] Ligand binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which generally mediates anti-inflammatory and pro-resolving effects, including vasodilation, inhibition of platelet aggregation, and suppression of immune cell activation.[12][13]

-

DP2 Receptor (CRTH2): In contrast, the DP2 receptor couples to the Gi alpha subunit (Gαi).[11] Its activation inhibits adenylyl cyclase, leading to a decrease in cAMP. It also promotes an increase in intracellular calcium [Ca2+].[11][13] This signaling cascade is strongly associated with pro-inflammatory and allergic responses, including the chemotaxis and activation of Th2 lymphocytes, eosinophils, and basophils.[12][13]

The net effect of this compound on an immune cell depends on the relative expression levels of DP1 and DP2 receptors and its binding affinity for each. It is hypothesized that this compound may exhibit a preferential affinity for the anti-inflammatory DP1 receptor or have weaker agonist activity at the pro-inflammatory DP2 receptor compared to PGD2, thus contributing to its overall inflammation-dampening profile.

Sources

- 1. Prostaglandin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Prostaglandin receptor - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Frontiers | Impact of omega-3 fatty acids supplementation on the gene expression of peroxisome proliferator activated receptors-γ, α and fibroblast growth factor-21 serum levels in patients with various presentation of metabolic conditions: a GRADE assessed systematic review and dose–response meta-analysis of clinical trials [frontiersin.org]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. Prostaglandin D synthase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prostaglandin D2 - Wikipedia [en.wikipedia.org]

- 11. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]

- 12. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Emergence of a Less Inflammatory Prostanoid: A Technical Guide to the Discovery and History of Prostaglandin D3

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin D3 (PGD3) represents a fascinating chapter in the ongoing story of eicosanoid research. While the initial discovery of prostaglandins dates back to the 1930s, the specific elucidation of the 3-series prostaglandins, including this compound, is a more recent development, intricately linked to our growing understanding of omega-3 fatty acid metabolism. This technical guide provides a comprehensive overview of the discovery, history, and scientific underpinnings of Prostaglandin D3. It delves into the foundational discoveries in the broader prostaglandin field that paved the way for the identification of this compound, its unique biosynthetic pathway from eicosapentaenoic acid (EPA), its distinct biological activities, and the analytical methodologies required for its study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of inflammation, immunology, and lipid mediator pharmacology.

Foundational Pillars: The Discovery of Prostaglandins

The journey to understanding Prostaglandin D3 begins with the pioneering work on the broader prostaglandin family. In the 1930s, Swedish physiologist Ulf von Euler first identified a biologically active substance in human semen that could induce uterine contractions and lower blood pressure.[1][2][3] He named this substance "prostaglandin," believing it originated from the prostate gland.[1][2][3] This initial discovery laid the groundwork for a field of research that would revolutionize our understanding of local-acting hormones and inflammation.

It wasn't until the 1950s and 1960s that the chemical structures of these elusive compounds were unraveled. The groundbreaking research of Sune K. Bergström and Bengt I. Samuelsson at the Karolinska Institute in Sweden, along with the work of Sir John Robert Vane in the United Kingdom, led to the isolation, identification, and structural elucidation of numerous prostaglandins.[2] Their collective efforts, which earned them the Nobel Prize in Physiology or Medicine in 1982, established that prostaglandins are synthesized from unsaturated fatty acids, primarily arachidonic acid (an omega-6 fatty acid).[2][4] This fundamental understanding of prostaglandin biosynthesis was a critical prerequisite for the eventual discovery of the 3-series prostaglandins.

The Omega-3 Connection: The "Discovery" of Prostaglandin D3

The "discovery" of Prostaglandin D3 is not marked by a single, dramatic event but rather by a growing understanding of the differential metabolism of omega-3 and omega-6 fatty acids. As researchers delved deeper into the cyclooxygenase (COX) pathway, it became evident that the type of prostaglandin produced depended on the initial fatty acid substrate.

Prostaglandins of the 2-series, such as the well-studied Prostaglandin D2 (PGD2), are derived from the omega-6 fatty acid arachidonic acid (AA).[5] In contrast, prostaglandins of the 3-series, including Prostaglandin D3, are synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1] EPA is abundantly found in marine oils.[1] The enzymatic conversion of EPA to this compound follows a similar pathway to that of PGD2 from AA, involving the sequential action of cyclooxygenase (COX) and prostaglandin D synthase (PGDS).[6]

The key distinction lies in the precursor fatty acid, which ultimately dictates the chemical structure and, consequently, the biological activity of the resulting prostaglandin.

Biosynthesis of Prostaglandin D3

The synthesis of this compound is a multi-step enzymatic process initiated by the release of EPA from the cell membrane by phospholipase A2.

Step-by-Step Methodology: Enzymatic Conversion of EPA to this compound

-

EPA Liberation: Cellular stimulation (e.g., by inflammatory signals) activates phospholipase A2.

-

Cyclooxygenase (COX) Action: Free EPA is then oxygenated by COX-1 or COX-2 to form the unstable endoperoxide intermediate, Prostaglandin H3 (PGH3).

-

Prostaglandin D Synthase (PGDS) Isomerization: PGH3 is subsequently isomerized by a prostaglandin D synthase (hematopoietic PGDS or lipocalin PGDS) to yield Prostaglandin D3.[4]

Caption: Biosynthesis pathway of Prostaglandin D3 from EPA.

Biological Activities and Signaling Pathways of Prostaglandin D3

A crucial aspect of this compound research lies in understanding its biological functions, particularly in comparison to its omega-6 counterpart, PGD2. While both are ligands for the same receptors, their downstream effects can differ, often with this compound exhibiting less inflammatory potential.

Receptor Binding and Signaling

This compound exerts its biological effects by binding to two G protein-coupled receptors: the D prostanoid receptor 1 (DP1) and the D prostanoid receptor 2 (DP2), also known as CRTH2.[7][8]

-

DP1 Receptor: Activation of the DP1 receptor typically leads to an increase in intracellular cyclic AMP (cAMP) levels, which is often associated with anti-inflammatory and vasodilatory effects.[8]

-

DP2 (CRTH2) Receptor: Conversely, activation of the DP2 receptor is linked to pro-inflammatory responses, including the chemotaxis of eosinophils, basophils, and Th2 lymphocytes.

Caption: Simplified signaling pathways of Prostaglandin D3.

Comparative Biological Effects: this compound vs. PGD2

The subtle structural differences between this compound and PGD2, owing to the extra double bond in the omega-3 precursor EPA, translate into significant functional distinctions. Generally, the eicosanoids derived from EPA are considered to be less pro-inflammatory than their counterparts derived from AA.[1]

Table 1: Comparative Biological Activities of this compound and PGD2

| Biological Activity | Prostaglandin D3 (from EPA) | Prostaglandin D2 (from AA) |

| Platelet Aggregation | More potent inhibitor of ADP-induced platelet aggregation.[9] | Inhibits platelet aggregation.[10] |

| Inflammation | Generally considered less pro-inflammatory.[1] | A key mediator of allergic inflammation.[11] |

| Vasodilation | Potent vasodilator. | Potent vasodilator. |

Analytical Methodologies for Prostaglandin D3 Research

The accurate and sensitive quantification of this compound in biological matrices is essential for elucidating its physiological and pathophysiological roles. Due to their low endogenous concentrations and chemical instability, the analysis of prostaglandins presents significant challenges.

Mass Spectrometry-Based Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of prostaglandins, offering high sensitivity and specificity.

Step-by-Step Methodology: LC-MS/MS Quantification of this compound

-

Sample Preparation:

-

Collect biological samples (e.g., plasma, cell culture supernatant) on ice.

-

Perform solid-phase extraction (SPE) to isolate and concentrate the prostaglandins. A C18 stationary phase is commonly used.

-

-

Chromatographic Separation:

-

Utilize a reverse-phase C18 column for chromatographic separation.

-

Employ a gradient elution with a mobile phase typically consisting of water and acetonitrile with a small percentage of a weak acid (e.g., formic acid) to improve ionization.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

-

Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transition for this compound would involve selecting the deprotonated molecule [M-H]⁻ as the precursor ion and a specific fragment ion as the product ion.

-

The use of a stable isotope-labeled internal standard (e.g., this compound-d4) is crucial for accurate quantification.

-

Caption: General workflow for LC-MS/MS analysis of prostaglandins.

Immunoassays

Enzyme-linked immunosorbent assays (ELISAs) are another common method for prostaglandin quantification. While generally more accessible than mass spectrometry, care must be taken to assess the cross-reactivity of the antibodies with other prostaglandins, especially the structurally similar PGD2.

Step-by-Step Methodology: Competitive ELISA for this compound

-

Plate Coating: A microplate is pre-coated with a capture antibody specific for this compound.

-

Competitive Binding: The sample containing this compound is added to the wells along with a fixed amount of enzyme-conjugated this compound. The this compound in the sample and the enzyme-conjugated this compound compete for binding to the capture antibody.

-

Washing: The plate is washed to remove unbound components.

-

Substrate Addition: A substrate for the enzyme is added, leading to a color change.

-

Detection: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

-

Quantification: A standard curve is generated using known concentrations of this compound to determine the concentration in the unknown samples.

Conclusion and Future Directions

The discovery and characterization of Prostaglandin D3 have significantly advanced our understanding of the nuanced roles of lipid mediators in health and disease. As a derivative of the omega-3 fatty acid EPA, this compound often exhibits a less inflammatory profile compared to its omega-6 counterpart, PGD2, highlighting the importance of dietary fatty acid composition in modulating inflammatory responses.

Future research will likely focus on further delineating the specific roles of this compound in various physiological and pathological processes, including cardiovascular disease, neuroinflammation, and allergic responses. The development of more specific agonists and antagonists for the DP1 and DP2 receptors will be instrumental in dissecting the precise signaling pathways of this compound and in exploring its therapeutic potential. Continued advancements in analytical techniques will also be crucial for accurately measuring this compound and its metabolites in complex biological systems, paving the way for a deeper understanding of this important lipid mediator.

References

-

Bundy, G.L., Morton, D.R., Peterson, D.C., et al. Synthesis and platelet aggregation inhibiting activity of prostaglandin D analogues. J. Med. Chem. 26(6), 790-799 (1983). [Link]

-

Urade, Y., & Hayaishi, O. Prostaglandin D synthase: structure and function. Vitamins & Hormones, 58, 89-120 (2000). [Link]

-

Caring Sunshine. Relationship: Prostaglandins and EPA (eicosapentaenoic acid). [Link]

-

Britannica. Prostaglandin. [Link]

-

Wikipedia. Prostaglandin. [Link]

- de Gaetano, G., Cerletti, C., & Bertele, V. Pharmacology of platelet inhibition in humans: implications of the salicylate-aspirin interaction.

- Ricciotti, E., & FitzGerald, G. A. Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986-1000 (2011).

- Simmons, D. L., Botting, R. M., & Hla, T. Cyclooxygenase isozymes: the biology of prostaglandin synthesis and inhibition. Pharmacological reviews, 56(3), 387-437 (2004).

- Christ-Hazelhof, E., & Nugteren, D. H. Purification and characterisation of prostaglandin endoperoxide D-isomerase, a cytoplasmic, glutathione-requiring enzyme. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 572(1), 43-51 (1979).

-

Proteopedia. Prostaglandin D synthase. [Link]

-

MDPI. Prostaglandins in Marine Organisms: A Review. [Link]

- Whittle, B. J., Moncada, S., & Vane, J. R. Prostaglandins and platelet aggregation. Progress in cardiovascular diseases, 21(5), 329-343 (1979).

- FitzGerald, G. A., & Ricciotti, E. Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986-1000 (2011).

-

MDPI. The Anti-Inflammatory Effects of Vitamin D in Tumorigenesis. [Link]

-

YouTube. Lecture 10: Total synthesis of Prostaglandin (Corey). [Link]

-

PNAS. Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1. [Link]

-

NIH. Inhibition by prostaglandin E1 and E2 of 1,25-dihydroxyvitamin D3 synthesis by synovial fluid macrophages from arthritic joints. [Link]

-

Journal of Lipid Research. LC/MS/MS method for analysis of E 2 series prostaglandins and isoprostanes. [Link]

-

ResearchGate. The Anti-Inflammatory Effects of Prostaglandins. [Link]

-

ENZYME. 5.3.99.2 prostaglandin-D synthase. [Link]

-

YouTube. Prostaglandins : Biosynthesis,function and regulation. [Link]

-

NIH. PGD Synthase and PGD2 in Immune Resposne. [Link]

-

Elabscience. PGD2(Prostaglandin D2) ELISA Kit (E-EL-0066). [Link]

-

Journal of Biological Chemistry. Enzymes and receptors of prostaglandin pathways with arachidonic acid-derived versus eicosapentaenoic acid-derived substrates and products. [Link]

-

PNAS. Differential effects of prostaglandin derived from ω-6 and ω-3 polyunsaturated fatty acids on COX-2 expression and IL-6 secretion. [Link]

-

Britannica. Prostaglandin. [Link]

-

NIH. Prostaglandins, bioassay and inflammation. [Link]

-

Waters Corporation. High Sensitivity, High Throughput LC-MS Analysis of Eicosanoids Using the Xevo™ MRT QTof. [Link]

-

UNCW Institutional Repository. The isolation and characterization of natural products from marine plants and microorganisms. [Link]

-

NIH. Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1. [Link]

-

PubMed. Prostaglandins in Marine Organisms: A Review. [Link]

-

PubMed. Characterization of the platelet prostaglandin D2 receptor. Loss of prostaglandin D2 receptors in platelets of patients with myeloproliferative disorders. [Link]

-

NIH. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. [Link]

-

Bentham Science. Targeting the Prostaglandin D2 Receptors DP1 and CRTH2 for Treatment of Inflammation. [Link]

-

PubMed. Prostaglandin D2 mediates neuronal protection via the DP1 receptor. [Link]

-

Antibodies.com. Prostaglandin D2 ELISA Kit (A326980). [Link]

-

ResearchGate. Prostaglandins in Marine Organisms: A Review. [Link]

-

ResearchGate. Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1. [Link]

-

NIH. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum. [Link]

-

NIH. Prostaglandin D2 interacts at thromboxane receptor-sites on guinea-pig platelets. [Link]

-

Semantic Scholar. Prostaglandins in Marine Organisms: A Review. [Link]

-

antibodies-online.com. Various Species PGD2 ELISA Kit [ABIN6958862]. [Link]

Sources

- 1. caringsunshine.com [caringsunshine.com]

- 2. Prostaglandin-D synthase - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Prostaglandin D synthase - Proteopedia, life in 3D [proteopedia.org]

- 5. Prostaglandin - Wikipedia [en.wikipedia.org]

- 6. Lipocalin-Type Prostaglandin D Synthase as an Enzymic Lipocalin - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. Prostaglandin D2 mediates neuronal protection via the DP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and platelet aggregation inhibiting activity of prostaglandin D analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prostaglandins and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

PGD3 vs PGD2 cellular effects

An In-Depth Technical Guide to the Cellular Effects of PGD3 vs. PGD2

Abstract

Prostaglandins (PGs) are a class of lipid autacoids that play pivotal roles in a vast array of physiological and pathological processes, most notably inflammation. The specific functions of these mediators are dictated by their molecular structure, which is in turn determined by the precursor polyunsaturated fatty acid (PUFA) from which they are derived. This guide provides an in-depth comparison of Prostaglandin D2 (PGD2), derived from the omega-6 fatty acid arachidonic acid (AA), and Prostaglandin D3 (this compound), derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). We will explore their distinct biosynthetic pathways, differential receptor interactions, and the consequent divergence in their cellular effects, with a focus on their roles in immunity and inflammation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two important signaling molecules.

Introduction: The Omega-6 vs. Omega-3 Dichotomy in Prostaglandin Biology

The cellular response to inflammatory stimuli is heavily influenced by the balance of omega-6 and omega-3 PUFAs within cell membranes. The typical Western diet is rich in omega-6 fatty acids, leading to a preponderance of AA-derived lipid mediators.[1] These mediators, including the 2-series prostaglandins like PGD2, are often potent, pro-inflammatory molecules essential for initiating an immune response.[2]

Conversely, omega-3 fatty acids, such as EPA found in marine oils, give rise to the 3-series prostaglandins.[3] These molecules, including this compound, are generally characterized as being significantly less inflammatory or, in some contexts, actively anti-inflammatory and pro-resolving.[2][4] This fundamental difference stems from three key biochemical principles:

-

Competitive Inhibition: EPA and AA compete for the same cyclooxygenase (COX) and prostaglandin synthase enzymes.[4]

-

Substrate Efficiency: EPA is often a poorer substrate for COX enzymes than AA, leading to a lower overall production of 3-series prostaglandins compared to 2-series prostaglandins.[4][5]

-

Altered Biological Activity: The structural difference between 2- and 3-series prostaglandins (an additional double bond in the 3-series) results in altered binding affinities for their cognate receptors and consequently, attenuated biological potency.[6][7]

Understanding the comparative cellular effects of PGD2 and this compound provides a clear window into how dietary PUFA balance can modulate health and disease at a molecular level.

Biosynthesis Pathways: A Tale of Two Precursors

The synthesis of PGD2 and this compound occurs via parallel enzymatic pathways, originating from the release of their respective precursor fatty acids from the cell membrane by phospholipase A2.

-

PGD2 Synthesis: Arachidonic acid (AA) is converted by cyclooxygenase enzymes (COX-1 or COX-2) into the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2). PGH2 is then rapidly isomerized by a PGD synthase (PGDS) to form PGD2. There are two main isoforms of PGDS: hematopoietic PGDS (H-PGDS), found in immune cells like mast cells, and lipocalin-type PGDS (L-PGDS), prevalent in the central nervous system.

-

This compound Synthesis: Eicosapentaenoic acid (EPA) is similarly converted by COX enzymes into Prostaglandin H3 (PGH3). PGH3 serves as the substrate for PGDS to form this compound.[8] The competition between AA and EPA at the COX enzyme active site is a critical regulatory point; higher concentrations of EPA can significantly reduce the production of PGH2 and, therefore, PGD2.[4]

Receptor Interactions and Signaling Cascades

Both PGD2 and this compound exert their effects by binding to two distinct G protein-coupled receptors (GPCRs): the DP1 receptor (DP) and the DP2 receptor , also known as the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2).[9] These two receptors are coupled to opposing signaling pathways, which underlies the often contradictory, context-dependent effects of PGD2.

-

DP1 Receptor: This receptor is coupled to a Gs alpha subunit. Ligand binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which mediates downstream effects that are generally considered anti-inflammatory, such as vasodilation and inhibition of platelet aggregation.[10]

-

DP2 Receptor (CRTH2): This receptor is coupled to a Gi alpha subunit. Ligand binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. It also activates pathways leading to an increase in intracellular calcium ([Ca2+]), which promotes pro-inflammatory cellular responses such as chemotaxis and degranulation.[11] The DP2 receptor is predominantly expressed on type 2 immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils.[12]

While direct, high-throughput studies comparing the binding affinities of PGD2 and this compound are limited, research on other 2- and 3-series prostaglandins suggests that this compound likely has a lower binding affinity and/or potency at both DP1 and DP2 receptors compared to PGD2.[13] However, studies have shown that PGH3, the precursor to this compound, can inhibit platelet aggregation by increasing cAMP, an effect attributed to the formation of this compound and its subsequent action on the DP1 receptor.[8]

Comparative Cellular Effects: Inflammation vs. Resolution

The structural and receptor-binding differences between PGD2 and this compound translate into distinct cellular and physiological outcomes, particularly in the context of immunity and inflammation. PGD2 is a potent, dual-faceted mediator of acute inflammation, while this compound is generally less active and contributes to a less inflammatory cellular environment.

| Cell Type / Process | PGD2 Effect | This compound Effect | Primary Receptor(s) |

| Th2 Lymphocytes | Potent chemoattractant; promotes Th2 cytokine (IL-4, IL-5, IL-13) release.[9][14] | Weak or negligible chemoattractant activity. | DP2 (CRTH2) |

| Eosinophils | Strong chemoattractant and activator, crucial in allergic asthma.[12] | Weak or negligible chemoattractant activity. | DP2 (CRTH2) |

| Basophils | Chemoattractant and activator.[9] | Weak or negligible activity. | DP2 (CRTH2) |

| Macrophages | Can induce pro-inflammatory cytokines (e.g., IL-6) via its metabolites.[6] | Significantly less potent at inducing pro-inflammatory cytokines.[6][15] | DP1, DP2 |

| Platelets | Inhibits aggregation.[8] | Inhibits aggregation.[8] | DP1 |

| Vascular Smooth Muscle | Causes vasodilation (flush response).[9] | Likely causes weaker vasodilation. | DP1 |

| Airway Smooth Muscle | Potent bronchoconstrictor.[16] | Likely a weaker bronchoconstrictor. | DP2, TP |

| Inflammation | Potent mediator of allergic inflammation; complex dual pro- and anti-inflammatory roles.[17][18] | Contributes to a less inflammatory state; promotes resolution.[2][4] | DP1, DP2 |

PGD2: A Potent but Double-Edged Sword in Inflammation

PGD2 is a hallmark mediator of type 2 allergic inflammation, such as in asthma and allergic rhinitis.[16] Released in large quantities by activated mast cells, it acts via the DP2 receptor to recruit eosinophils, basophils, and Th2 cells to the site of inflammation, perpetuating the allergic cascade.[9][12] However, its actions through the DP1 receptor can be anti-inflammatory, for instance by inhibiting platelet aggregation and promoting vasodilation.[10] This dual nature makes PGD2 a complex target in drug development.

This compound: A Weaker Inflammatory Mediator

The replacement of AA with EPA in cell membranes leads to the production of this compound in place of PGD2. The available evidence strongly suggests this compound is a much weaker agonist at the pro-inflammatory DP2 receptor. This is consistent with studies on PGE3, which is substantially less efficient than PGE2 at inducing IL-6 secretion in macrophages and promoting cell proliferation.[6][15] The primary documented effect of this compound is the inhibition of platelet aggregation via the DP1 receptor, an anti-thrombotic action.[8] By competing with AA for COX enzymes and producing a less inflammatory prostaglandin, EPA and its downstream product this compound contribute to the resolution of inflammation and a return to homeostasis.[2][19]

Experimental Protocols for Differentiating PGD2 and this compound Effects

Distinguishing the specific contributions of PGD2 and this compound requires precise and robust experimental methodologies. The causality behind these experimental choices is to isolate the effects of two structurally similar molecules by quantifying their presence, assessing their direct interaction with their targets, and measuring their functional consequences.

Experimental Workflow

Protocol 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale: To accurately measure the absolute concentrations of PGD2 and this compound in complex biological fluids. This method offers high specificity and sensitivity, overcoming the cross-reactivity issues common in antibody-based assays.[20]

Methodology:

-

Sample Preparation:

-

To 500 µL of biological sample (e.g., cell culture supernatant, plasma), add a deuterated internal standard mix (d4-PGD2 and d4-PGD3) to correct for extraction loss.

-

Add an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.

-

Acidify the sample to pH 3.0 with citric acid to protonate the prostaglandins.

-

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol, followed by water.

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove salts and polar impurities.

-

Elute the prostaglandins with a high-percentage organic solvent (e.g., methyl formate or ethyl acetate).

-

-

Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

Inject the sample into an LC-MS/MS system equipped with a C18 column.

-

Use a gradient elution profile (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify using Multiple Reaction Monitoring (MRM) in negative ion mode, monitoring specific precursor-to-product ion transitions for PGD2, this compound, and their respective internal standards.[20]

-

Protocol 2: Competitive Radioligand Binding Assay

Rationale: To determine the binding affinity (Ki) of PGD2 and this compound for the DP1 and DP2 receptors. This assay measures how effectively an unlabeled ligand (PGD2 or this compound) competes with a labeled ligand for receptor binding sites.

Methodology:

-

Receptor Source: Use cell membrane preparations from a cell line stably overexpressing either human DP1 or DP2 (e.g., HEK293 or CHO cells).

-

Assay Setup:

-

In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a high-affinity radioligand (e.g., [3H]PGD2).

-

Add increasing concentrations of unlabeled competitor ligand (either PGD2 or this compound) across a wide range (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled PGD2).

-

-

Incubation and Detection:

-